molecular formula C18H21N3O2 B2639350 N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide CAS No. 1797278-72-8

N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide

Cat. No. B2639350
CAS RN: 1797278-72-8
M. Wt: 311.385
InChI Key: ISEGLQKXQCUJCL-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide, commonly known as MPIN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. MPIN is a small molecule that belongs to the class of isonicotinamide derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

PET Imaging Agents for Alzheimer's Disease The synthesis of carbon-11-labeled isonicotinamides has been explored for potential PET imaging applications in detecting GSK-3 enzyme activity in Alzheimer's disease. These compounds, synthesized from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride, have shown promising results in radiochemical yields and specific activity, indicating their potential as PET imaging agents (Gao, Wang, & Zheng, 2017).

Corrosion Inhibition Isonicotinamide derivatives have been investigated for their role as corrosion inhibitors on mild steel in acidic media. These studies have utilized electrochemical, SEM, EDX, and AFM techniques to demonstrate the effectiveness of these inhibitors, showing that they adhere to the Langmuir adsorption isotherm and offer mixed-type inhibition (Yadav et al., 2015).

Xanthine Oxidase Inhibitors Research into N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives has identified their potential as novel xanthine oxidase inhibitors, with implications for therapeutic applications. These compounds have been designed based on structure-based drug design (SBDD) strategies and have demonstrated significant inhibitory potency, highlighting their potential in medical applications (Zhang et al., 2019).

Antimicrobial Agents Synthetic efforts have led to the development of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives with notable antibacterial activity against Staphylococcus aureus and Escherichia coli. This research underscores the antimicrobial potential of isonicotinamide derivatives in pharmaceutical development (Ramachandran, 2017).

properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-3-2-12-21(13-17)16-6-4-15(5-7-16)20-18(22)14-8-10-19-11-9-14/h4-11,17H,2-3,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEGLQKXQCUJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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